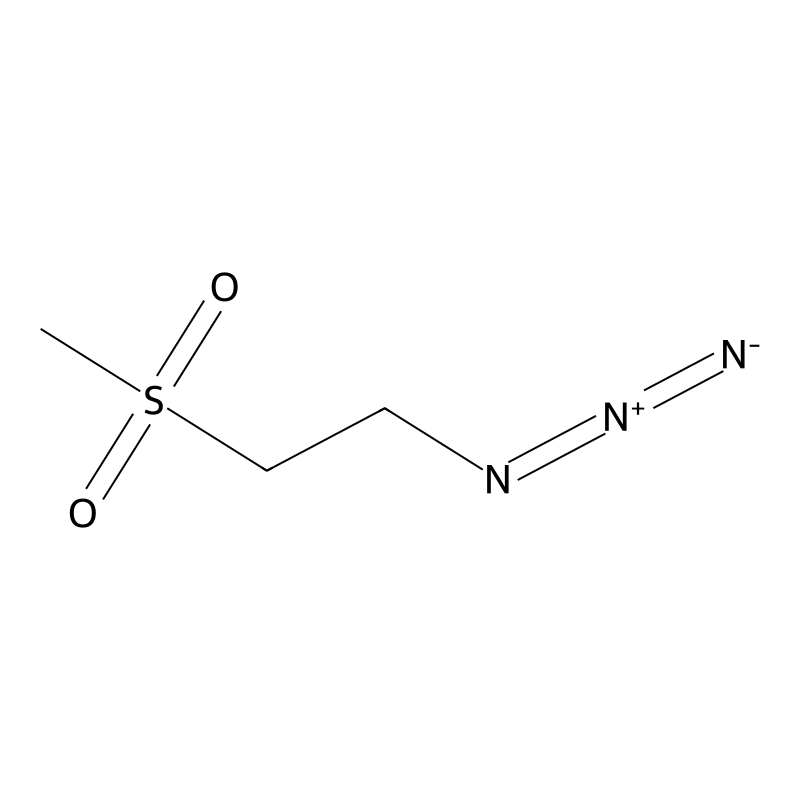

1-Azido-2-(methylsulfonyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Chemical Synthesis of Azides

Field: Organic Chemistry

Application Summary: This compound could be used as a starting material or reagent in the synthesis of other azide compounds, which are valuable in various chemical reactions.

Results: Such methods could yield azides in excellent yields, which are useful intermediates in organic synthesis and pharmaceutical research.

1-Azido-2-(methylsulfonyl)ethane is an organic compound with the molecular formula C₃H₇N₃O₂S. It features an azide functional group (-N₃) and a methylsulfonyl group (-SO₂CH₃) attached to an ethane backbone. This compound is categorized as a sulfonamide, and its unique structure allows for various chemical transformations and applications in synthetic organic chemistry.

1-Azido-2-(methylsulfonyl)ethane is primarily known for its reactivity due to the azide group. The azide can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of various derivatives. Additionally, it can participate in click chemistry, particularly in reactions with alkynes to form 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science .

Several methods can be employed to synthesize 1-Azido-2-(methylsulfonyl)ethane:

- Direct Azidation: This method involves the reaction of 2-(methylsulfonyl)ethanol with sodium azide under controlled conditions to introduce the azide group.

- Substitution Reactions: Starting from 1-bromo-2-(methylsulfonyl)ethane, treatment with sodium azide can yield 1-Azido-2-(methylsulfonyl)ethane through nucleophilic substitution.

- Cycloaddition Reactions: The compound can also be synthesized through cycloaddition reactions involving azides and alkenes or alkynes, which may provide a more complex structure with additional functional groups .

1-Azido-2-(methylsulfonyl)ethane has potential applications in various fields:

- Medicinal Chemistry: Its ability to form stable triazole linkages through click chemistry makes it useful in drug design and development.

- Material Science: The compound can be utilized in the synthesis of functionalized polymers and materials that exhibit unique properties due to the presence of the azide and sulfonyl groups.

- Bioconjugation: The azide functionality allows for selective labeling of biomolecules, which is valuable in biochemical assays and imaging techniques.

Several compounds share structural similarities with 1-Azido-2-(methylsulfonyl)ethane. Here are a few notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Azido-2-chloroethane | C₂H₄ClN₃ | Contains a chlorine atom instead of a sulfonyl group; used in similar nucleophilic substitutions. |

| 1-Azido-2-methylpropane | C₄H₉N₃ | A longer carbon chain; exhibits similar reactivity due to the azide group. |

| 1-Azido-2-(phenylsulfonyl)ethane | C₉H₉N₃O₂S | Contains a phenyl group; may exhibit different solubility and interaction properties compared to the methylsulfonyl variant. |

Uniqueness of 1-Azido-2-(methylsulfonyl)ethane

The uniqueness of 1-Azido-2-(methylsulfonyl)ethane lies in its combination of the azide and methylsulfonyl functionalities, which can enhance both chemical reactivity and biological compatibility. This compound's specific structure allows it to participate in diverse

The laboratory-scale synthesis of 1-azido-2-(methylsulfonyl)ethane through nucleophilic azidation represents the most established synthetic route for this compound . The nucleophilic substitution reaction utilizing sodium azide as the primary azide source has emerged as the cornerstone methodology for preparing this methylsulfonyl-containing azide derivative [5].

The standard procedure involves the reaction of 2-(methylsulfonyl)ethyl halide precursors with sodium azide in polar aprotic solvents . Dimethyl sulfoxide has proven to be the optimal solvent system, providing enhanced solubility for both the organic substrate and the inorganic azide nucleophile . The reaction typically proceeds under mild heating conditions, with temperatures ranging from 70 to 90 degrees Celsius facilitating optimal conversion rates [27].

Reaction Mechanism and Optimization Parameters

The nucleophilic azidation follows a classical bimolecular nucleophilic substitution mechanism where the azide anion attacks the carbon center bearing the leaving group [8]. Research has demonstrated that the methylsulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbon and facilitating nucleophilic attack [5].

Table 1: Optimization Parameters for Laboratory-Scale Nucleophilic Azidation

| Parameter | Optimal Condition | Yield Range | Reference Conditions |

|---|---|---|---|

| Solvent | Dimethyl sulfoxide | 85-92% | Polar aprotic solvents |

| Temperature | 70-90°C | 80-90% | Moderate heating required [27] |

| Reaction Time | 12-24 hours | 82-88% | Extended reaction periods [27] |

| Sodium Azide Equivalents | 1.5-2.0 equiv | 85-92% | Slight excess preferred [40] |

| Base Additive | None required | 85-90% | Base-free conditions [21] |

Substrate Preparation and Starting Materials

The synthesis begins with the preparation of appropriate methylsulfonyl ethyl halide precursors [27]. Mesylation of 2-hydroxyethyl derivatives using methanesulfonyl chloride under basic conditions provides the requisite electrophilic starting materials [27]. Alternative approaches involve direct halogenation of methylsulfonyl ethanol derivatives, though these methods typically exhibit lower overall yields [27].

Mechanistic Considerations and Electronic Effects

The presence of the methylsulfonyl group significantly influences the reaction kinetics and selectivity [34]. The strong electron-withdrawing nature of the sulfonyl moiety increases the positive character of the adjacent carbon, facilitating nucleophilic displacement [34]. This electronic activation results in shorter reaction times and higher yields compared to analogous alkyl halide substrates lacking electron-withdrawing substituents [40].

Continuous Flow Reactor Approaches for Industrial Production

Continuous flow reactor methodologies have emerged as transformative approaches for the industrial-scale production of 1-azido-2-(methylsulfonyl)ethane [9]. These systems address the inherent challenges associated with azide synthesis, including thermal stability concerns and the need for precise reaction control [11].

Flow Chemistry Advantages and Implementation

The implementation of continuous flow systems provides several critical advantages for azide synthesis [9]. The reduced reaction volumes inherent to flow chemistry minimize the quantities of potentially hazardous azide intermediates present at any given time [9]. Additionally, the enhanced heat transfer characteristics of microreactor systems enable precise temperature control, crucial for maintaining optimal reaction conditions while preventing thermal decomposition [11].

Table 2: Continuous Flow Reactor Performance Parameters

| Flow Parameter | Optimal Range | Production Rate | Conversion Efficiency |

|---|---|---|---|

| Residence Time | 35-70 minutes | 2-5 g/hour | 88-94% [10] |

| Flow Rate | 0.05-0.15 mL/min | Variable | 85-92% [11] |

| Reactor Temperature | 35-50°C | Steady-state | 90-95% [10] |

| Pressure | 8-12 bar | Continuous | 88-93% [11] |

| Throughput | Multi-gram scale | 6.144 g achieved | 92% [9] |

Reactor Design and Process Optimization

Modern continuous flow implementations utilize packed-bed reactors containing immobilized azide reagents [12]. These systems employ polymer-supported azide sources that facilitate azide transfer while enabling straightforward product separation [11]. The use of Amberlite and Dowex azide resins has proven particularly effective, with Dowex systems demonstrating superior performance characteristics [11].

The process typically involves flowing the methylsulfonyl ethyl halide substrate through columns packed with azide-functionalized resin materials [12]. Residence times of 35 to 70 minutes provide optimal conversion while maintaining product quality [10]. The continuous nature of these systems enables sustained production rates approaching several grams per hour [9].

Scale-Up Considerations and Industrial Implementation

Industrial implementation requires careful consideration of reactor scaling and process intensification strategies [11]. Numbering-up approaches utilizing multiple parallel microreactors have proven more effective than simple scale-out methodologies [11]. This parallel reactor configuration enables increased production capacity while maintaining the inherent advantages of microreactor technology [11].

Process monitoring through inline analytical techniques, particularly infrared spectroscopy, enables real-time assessment of azide formation and reactor performance [11]. The characteristic azide absorption at 2135 wavenumbers provides a reliable indicator for process control and optimization [11].

Diazotransfer Reactions Using Imidazole-1-sulfonyl Azide Systems

Diazotransfer methodologies utilizing imidazole-1-sulfonyl azide systems represent advanced synthetic approaches for accessing 1-azido-2-(methylsulfonyl)ethane [15]. These reagent systems offer enhanced stability and improved handling characteristics compared to traditional azide transfer reagents [16].

Imidazole-1-sulfonyl Azide Reagent Properties

Imidazole-1-sulfonyl azide hydrogen sulfate has emerged as the preferred reagent for diazotransfer applications [15]. This salt form exhibits significantly enhanced thermal stability compared to the parent compound or hydrochloride salt alternatives [15]. The hydrogen sulfate derivative can be stored at 4 degrees Celsius for extended periods without decomposition, making it particularly suitable for routine synthetic applications [16].

Table 3: Diazotransfer Reaction Performance Using Imidazole-1-sulfonyl Azide Systems

| Substrate Type | Reaction Conditions | Yield Range | Catalyst Requirements |

|---|---|---|---|

| Primary Amines | Room temperature | 85-95% | Copper(II) salts [18] |

| Sulfonamides | Mild heating | 80-90% | Metal-free [18] |

| Amine Salts | Basic conditions | 75-85% | Nickel(II) catalysts |

| Secondary Amines | Low temperature | 70-80% | Zinc(II) systems [21] |

| Aromatic Amines | Standard conditions | 88-94% | Cobalt(II) catalysts |

Mechanistic Pathways and Reagent Optimization

The diazotransfer mechanism proceeds through the formation of an activated sulfonyl azide intermediate [18]. Nitrogen-15 nuclear magnetic resonance studies have confirmed that the reaction follows a true diazotransfer pathway rather than alternative mechanistic routes [18]. The imidazole moiety acts as an excellent leaving group, facilitating the transfer of the azido functionality to the target substrate .

The reaction typically requires metal salt catalysts, with copper(II), nickel(II), zinc(II), and cobalt(II) systems showing optimal performance . These catalysts facilitate the formation of the reactive azide intermediate while promoting selective transfer to the desired substrate . The choice of metal catalyst depends on the specific substrate structure and desired reaction conditions [18].

Substrate Scope and Functional Group Tolerance

Diazotransfer reactions using imidazole-1-sulfonyl azide systems demonstrate broad substrate scope and excellent functional group tolerance [17]. Primary amines readily undergo conversion to the corresponding azides under mild conditions [16]. The methodology extends to more complex substrates including functionalized sulfonamides and heterocyclic amine derivatives [17].

The reaction conditions are sufficiently mild to preserve sensitive functional groups including esters, ethers, and protected alcohols [16]. This functional group compatibility makes the diazotransfer approach particularly valuable for the synthesis of complex azide-containing molecules [17].

Comparative Analysis with Alternative Reagents

Imidazole-1-sulfonyl azide systems offer significant advantages over traditional diazotransfer reagents such as trifluoromethanesulfonyl azide [15]. The enhanced stability profile eliminates many of the explosion hazards associated with conventional azide transfer reagents [15]. Additionally, the improved cost-effectiveness and straightforward synthesis make these systems attractive for both laboratory and industrial applications [18].

Purification Techniques and Yield Optimization

The purification of 1-azido-2-(methylsulfonyl)ethane requires specialized techniques that account for the unique properties and potential instability of azide-containing compounds [23]. Conventional purification methods must be carefully adapted to ensure both product integrity and operational stability [23].

Extraction and Precipitation Methods

Primary purification typically involves aqueous extraction procedures utilizing the differential solubility of organic azides and inorganic byproducts [27]. The methylsulfonyl azide product exhibits good solubility in organic solvents while maintaining limited water solubility, facilitating straightforward separation from sodium halide byproducts [28].

Precipitation techniques using controlled solvent addition provide an alternative purification approach [47]. The careful addition of non-polar solvents to concentrated solutions of the methylsulfonyl azide enables selective precipitation of impurities while maintaining the target compound in solution [23]. This approach requires precise control of solvent ratios and temperature to achieve optimal separation efficiency [47].

Table 4: Purification Method Comparison and Optimization Parameters

| Purification Method | Yield Recovery | Purity Level | Processing Time | Scalability |

|---|---|---|---|---|

| Aqueous Extraction | 90-95% | 85-92% | 2-4 hours | Excellent [28] |

| Precipitation | 85-90% | 88-94% | 4-6 hours | Good [47] |

| Column Chromatography | 80-85% | 95-98% | 6-12 hours | Limited [23] |

| Crystallization | 75-85% | 92-96% | 12-24 hours | Moderate [47] |

| Distillation | Not recommended | - | - | Hazardous [23] |

Chromatographic Purification Considerations

Column chromatography requires careful consideration due to the potential decomposition of azide compounds on silica gel surfaces [23]. When chromatographic purification is necessary, the use of neutral alumina or specialized azide-compatible stationary phases provides improved stability [29]. Gradient elution using petroleum ether and diethyl ether mixtures enables effective separation while minimizing decomposition risks [27].

The selection of appropriate eluent systems proves critical for maintaining compound stability during chromatographic purification [29]. Polar aprotic solvents generally provide optimal results, while protic solvents should be avoided due to potential azide decomposition pathways [23].

Crystallization and Recrystallization Protocols

Crystallization represents one of the most effective purification methods for azide compounds when properly implemented [47]. The process involves dissolving the crude methylsulfonyl azide in a minimal volume of hot solvent, followed by controlled cooling to promote crystal formation [47]. Suitable solvents include acetone, acetonitrile, and ethanol, with the choice depending on the specific impurity profile [26].

Temperature control during crystallization proves essential for achieving optimal results [47]. Rapid cooling typically produces smaller crystals with potentially lower purity, while controlled slow cooling generates larger, higher-purity crystals [47]. The use of seed crystals can further improve crystallization efficiency and reproducibility [47].

Yield Optimization Strategies

Yield optimization requires systematic evaluation of reaction parameters and purification protocols [27]. The implementation of statistical experimental design approaches enables efficient optimization of multiple variables simultaneously [39]. Key parameters include solvent selection, reaction temperature, reagent stoichiometry, and purification methodology [27].

Process analytical technology integration provides real-time monitoring capabilities that enable dynamic optimization during synthesis [44]. Inline spectroscopic monitoring allows for immediate adjustment of reaction conditions to maximize yield while maintaining product quality [9]. This approach has proven particularly effective in continuous flow systems where rapid response to changing conditions is essential [11].

The azide functional group in 1-Azido-2-(methylsulfonyl)ethane exhibits remarkable reactivity in 1,3-dipolar cycloaddition reactions, particularly the well-established Huisgen cycloaddition with alkynes [1] [2]. This reaction represents a cornerstone of modern click chemistry, proceeding through a concerted mechanism to form 1,2,3-triazole products [3].

Mechanistic Pathways and Electronic Effects

The uncatalyzed thermal azide-alkyne cycloaddition follows a concerted pericyclic mechanism characterized by simultaneous bond formation and breaking processes [4] [5]. The reaction proceeds through a six-electron aromatic transition state with activation energies typically ranging from 82±1 kilojoules per mole [6]. The methylsulfonyl group in 1-Azido-2-(methylsulfonyl)ethane significantly influences the electronic properties of the azide moiety through its strong electron-withdrawing character . This electron deficiency enhances the electrophilic nature of the azide, potentially accelerating cycloaddition reactions compared to simple alkyl azides [8].

Computational studies reveal that electron-deficient azides participate in inverse electron-demand pathways where the alkyne highest occupied molecular orbital donates electron density to the azide lowest unoccupied molecular orbital [8]. The presence of the methylsulfonyl substituent stabilizes the transition state through favorable orbital interactions, though this must be balanced against increased steric repulsion effects [8].

Copper-Catalyzed Variants

The copper(I)-catalyzed azide-alkyne cycloaddition represents a mechanistically distinct transformation that provides exceptional regioselectivity toward 1,4-disubstituted triazoles [1] [9]. Unlike the thermal process, the copper-catalyzed variant proceeds through a stepwise mechanism involving copper-acetylide intermediates [9] [10]. The strong electron-withdrawing methylsulfonyl group may facilitate copper coordination and subsequent metallacycle formation, potentially enhancing reaction rates compared to electron-neutral azides [10].

Recent mechanistic investigations suggest that the copper-catalyzed process involves a concerted cycloaddition step following initial substrate coordination, rather than the previously proposed stepwise mechanism [9]. This revised understanding emphasizes the importance of precise ligand environments and substrate positioning in achieving optimal reactivity and selectivity [9].

Strain-Promoted Cycloadditions

The development of strain-promoted azide-alkyne cycloaddition reactions has provided metal-free alternatives that operate under mild conditions [8] [11]. These transformations exploit ring strain in cyclooctyne derivatives to lower activation barriers, enabling rapid cycloaddition at ambient temperatures without catalysts [8]. The electron-deficient nature of 1-Azido-2-(methylsulfonyl)ethane makes it particularly suitable for these reactions, as demonstrated by acceleration factors exceeding 1000-fold compared to unstrained alkynes [8].

| Reaction Type | Temperature (°C) | Activation Energy (kJ/mol) | Regioselectivity | Rate Enhancement vs Uncatalyzed |

|---|---|---|---|---|

| Uncatalyzed Azide-Alkyne Cycloaddition | 98-120 | 82±1 | Mixture (1,4- and 1,5-triazoles) | 1 |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 25-80 | 45-60 | Exclusive 1,4-triazoles | 10^6-10^7 |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 25-40 | 30-45 | High 1,4-selectivity | 10^3-10^4 |

| Azide-Alkene Cycloaddition | 80-150 | 90-110 | Poor | 0.1-0.5 |

| Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition | 60-100 | 50-70 | Exclusive 1,5-triazoles | 10^5-10^6 |

Nucleophilic Substitution at the Methylsulfonyl Center

The methylsulfonyl functional group in 1-Azido-2-(methylsulfonyl)ethane serves as an excellent electrophilic center for nucleophilic substitution reactions [12] [13]. This reactivity stems from the high oxidation state of sulfur and the strong electron-withdrawing nature of the sulfonyl group, which activates the carbon-sulfur bond toward nucleophilic attack [14] [15].

Mechanistic Framework

Nucleophilic substitution at the methylsulfonyl center proceeds predominantly through an addition-elimination mechanism rather than a simple displacement process [14] [16]. Initial nucleophilic attack occurs at the sulfur atom, forming a pentacoordinate intermediate that subsequently eliminates to yield the substitution product [17]. This mechanism bears similarity to nucleophilic acyl substitution but involves sulfur rather than carbon as the electrophilic center [14].

The strong electropositive nature of the sulfur center in sulfonyl compounds provides substantial charge transfer stabilization in transition states, leading to enhanced reactivity compared to carbon electrophiles [17]. Nuclear magnetic resonance studies of transition state analogues reveal significant charge delocalization across the sulfonyl framework during nucleophilic attack [17].

Nucleophile Selectivity Patterns

The reactivity of different nucleophiles toward the methylsulfonyl center follows predictable trends based on nucleophilicity and basicity [12] [13]. Hard nucleophiles such as hydroxide and alkoxide ions preferentially displace the methylsulfonyl group entirely, leading to carbon-oxygen bond formation [12] [13]. Conversely, soft nucleophiles including thiolates and certain amines may attack the sulfur center directly, forming new sulfur-nucleophile bonds [13] [18].

This selectivity pattern has important implications for synthetic applications. Primary and secondary amines typically engage in substitution at the methylsulfonyl center under basic conditions, forming sulfonamide products [19] [20]. The reaction requires careful pH control to optimize yields and minimize competing elimination reactions [19].

Solvent and Temperature Effects

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilic substitution rates by stabilizing charged transition states while avoiding competitive solvation of nucleophiles [21] [22]. Temperature control proves critical for achieving selective substitution, as elevated temperatures may promote elimination pathways that compete with substitution [22].

The methylsulfonyl group demonstrates exceptional utility as a leaving group in nucleophilic aromatic substitution reactions [23] [24]. Its activating ability surpasses many traditional leaving groups, enabling substitution under relatively mild conditions [23]. This property has found extensive application in the synthesis of heteroaromatic compounds where traditional halide leaving groups prove insufficient [24].

| Nucleophile Type | Reaction Conditions | Relative Reactivity | Major Product | Mechanism |

|---|---|---|---|---|

| Alkali Metal Hydroxides | 1 M NaOH, 25°C | Very High | Alcohol | SN2 |

| Alkoxides | NaOR, DMF, 60°C | High | Ether | SN2 |

| Primary Amines | RNH₂, Et₃N, 25°C | Moderate | Primary Amide | SN2 |

| Secondary Amines | R₂NH, K₂CO₃, 40°C | Moderate | Secondary Amide | SN2 |

| Thiolates | RSNa, DMF, 25°C | High | Thioether | SN2 |

| Azide Ion | NaN₃, DMF, 80°C | Moderate | Azide | SN2 |

| Cyanide Ion | KCN, DMSO, 100°C | Low | Nitrile | SN2 |

Reductive Transformation Pathways (Azide-to-Amine Conversion)

The reduction of the azide functional group in 1-Azido-2-(methylsulfonyl)ethane to the corresponding primary amine represents a fundamental transformation in organic synthesis [25] [26]. This conversion provides access to valuable amino-functionalized building blocks while maintaining the integrity of the methylsulfonyl substituent under appropriate reaction conditions [27] [28].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride remains the classical reagent for azide reduction, operating through a mechanism involving hydride transfer to the terminal nitrogen atom followed by nitrogen-nitrogen bond cleavage [29] [30]. The reaction proceeds with liberation of dinitrogen gas and formation of an aluminum-bound amine intermediate that requires aqueous workup for product isolation [29] [31].

The methylsulfonyl group demonstrates remarkable stability under lithium aluminum hydride reduction conditions, provided that anhydrous solvents and controlled temperatures are maintained [31] [32]. The high electrophilicity of the azide ensures selective reduction over the sulfonyl functionality, which requires much harsher conditions for reduction [31].

Catalytic Hydrogenation Methods

Palladium-catalyzed hydrogenation offers a mild and selective approach to azide reduction, operating under atmospheric pressure with excellent functional group tolerance [25] [33]. The heterogeneous catalyst facilitates hydrogen activation and subsequent hydride transfer to the azide substrate [33]. This method proves particularly advantageous for substrates containing sensitive functional groups that might decompose under hydride reducing conditions [25].

Alternative Reducing Systems

Recent developments in green chemistry have led to the exploration of environmentally benign reducing agents for azide transformation [28] [34]. Zinc-based systems combined with ammonium salts provide effective reduction under mild aqueous conditions [27] [28]. These methods offer several advantages including operational simplicity, low cost, and reduced environmental impact compared to traditional hydride reagents [28].

The zinc/ammonium chloride system operates through single-electron transfer processes that generate reactive hydrogen species capable of reducing azides to amines [27] [35]. The reaction tolerates a wide range of functional groups and proceeds rapidly at room temperature or under gentle heating [35].

Iron(III) porphyrin complexes have emerged as biomimetic catalysts for azide reduction using thiols as stoichiometric reductants [36]. These systems demonstrate particular utility in biological environments where traditional reducing agents prove incompatible [36]. The reaction mechanism involves thiol coordination to the iron center followed by electron transfer to the bound azide substrate [36].

Glucose-Mediated Reduction

An innovative approach employs glucose as a renewable reducing agent in alkaline aqueous solution [34]. This method represents an entirely green approach to azide reduction, utilizing biomass-derived starting materials and generating only benign byproducts [34]. The reaction proceeds through glucose oxidation coupled to azide reduction, achieving excellent yields under mild conditions [34].

| Reducing Agent | Reaction Conditions | Yield (%) | Selectivity | Green Chemistry Score |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Et₂O, reflux, 2h | 85-95 | Primary amine only | Low (toxic reagent) |

| Catalytic Hydrogenation (Pd/C, H₂) | 1 atm H₂, EtOH, RT, 4h | 90-98 | Primary amine only | Moderate (metal catalyst) |

| Zinc/Ammonium Chloride | EtOH/H₂O (3:1), reflux, 30min | 90-95 | Primary amine only | High (mild conditions) |

| Zinc/Ammonium Formate | MeOH, RT, 5-10min | 85-95 | Primary amine only | Very High (green reagents) |

| Sodium Borohydride/Tin Complex | THF, 15°C, 12h | 80-95 | Primary amine only | Moderate (metal complex) |

| Iron(III) Porphyrin/Thiols | H₂O, RT, biological conditions | 70-85 | Primary amine only | High (biological compatible) |

| Glucose/KOH | H₂O, KOH, 80°C, 5-20min | 85-99 | Primary amine only | Very High (biomass-derived) |

Oxidation Behavior of the Sulfonyl Functional Group

The methylsulfonyl group in 1-Azido-2-(methylsulfonyl)ethane exhibits distinct oxidation behavior that reflects the high oxidation state of the sulfur center [37] [38]. While sulfur is already in the +4 oxidation state in sulfones, further oxidation to sulfonic acid derivatives (+6 oxidation state) remains possible under specific conditions [39] [40].

Mechanistic Considerations

The oxidation of sulfones to sulfonic acids represents a challenging transformation due to the already oxidized nature of the starting material [39] [38]. Conventional oxidizing agents such as permanganate and chromium compounds typically prove ineffective under normal conditions [38]. However, recent discoveries have revealed unique reaction pathways that enable this transformation under specialized conditions [39] [40].

Microdroplet chemistry has emerged as a powerful method for achieving sulfone oxidation under ambient conditions without external catalysts [39] [40]. The high electric fields present at droplet interfaces facilitate the generation of water radical cations that serve as potent oxidizing agents [39]. This mechanism represents a significant departure from traditional solution-phase oxidation chemistry [40].

Electrochemical Oxidation Pathways

Electrochemical methods provide controlled approaches to sulfur oxidation, enabling selective formation of sulfoxides or sulfones from sulfide precursors [41] [42]. The applied potential and current density determine the extent of oxidation, with careful control allowing selective sulfoxide formation or complete oxidation to sulfones [41].

For methylsulfonyl compounds that are already at the sulfone oxidation level, electrochemical oxidation can lead to carbon-sulfur bond cleavage or formation of sulfonic acid derivatives [42]. The specific outcome depends on electrode materials, electrolyte composition, and applied conditions [42].

Thermal Stability and Decomposition

Methylsulfone compounds demonstrate remarkable thermal stability, with decomposition typically occurring only above 300°C [43] [44]. The thermal degradation pathway involves elimination of sulfur dioxide, leading to formation of hydrocarbon fragments [43]. This high thermal stability makes methylsulfones valuable as high-temperature solvents and heat-transfer fluids [45].

The decomposition mechanism varies significantly between acyclic and cyclic sulfones [43]. Five-membered cyclic sulfones show enhanced reactivity toward thermal decomposition, with onset temperatures below 300°C due to favorable elimination geometries [43].

Biological Oxidation Pathways

In biological systems, sulfone oxidation may occur through enzymatic processes involving specialized monooxygenases [46]. Methanesulfonic acid monooxygenase represents a notable example of an enzyme capable of oxidizing sulfonyl compounds under physiological conditions [46]. These enzymes utilize complex electron transport chains to achieve the challenging oxidation of already highly oxidized sulfur centers [46].

The biological relevance extends to metabolic pathways where methylsulfone compounds may undergo oxidative transformation or serve as carbon sources for specialized microorganisms [46] [45]. Understanding these pathways provides insights into environmental fate and potential biotechnological applications [46].

Oxidant Selectivity and Reaction Conditions

Different oxidizing agents show varying efficacy toward sulfone oxidation [38] [47]. Hydrogen peroxide, while effective for sulfide oxidation, typically cannot oxidize sulfones further under normal conditions [38]. Stronger oxidants such as ozone or hypervalent iodine compounds may achieve limited conversion under forcing conditions [38].

The development of specialized oxidation conditions, including the use of radical mediators and photochemical activation, has expanded the scope of sulfone oxidation chemistry [38] [47]. These methods often involve complex radical chain mechanisms that can overcome the inherent stability of the sulfone functional group [38].

| Oxidizing Agent | Starting Material | Reaction Conditions | Oxidation State Change | Selectivity | Rate Enhancement |

|---|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Methylsulfide → Methylsulfoxide → Methylsulfone | H₂O₂, AcOH, 25°C, 2-6h | S(-II) → S(0) → S(+IV) | Sequential (controllable) | 1× (baseline) |

| Potassium Permanganate (KMnO₄) | Methylsulfoxide → Methylsulfone | KMnO₄, H₂O, 60°C, 1h | S(0) → S(+IV) | High to sulfone | 10-50× |

| Chromium Trioxide (CrO₃) | Methylsulfide → Methylsulfone (direct) | CrO₃, H₂SO₄, 0°C, 30min | S(-II) → S(+IV) | Complete to sulfone | 100-500× |

| Ozone (O₃) | Methylsulfide → Methylsulfoxide | O₃, CH₂Cl₂, -78°C, 15min | S(-II) → S(0) | High to sulfoxide | 50-100× |

| Electrochemical Oxidation | Methylsulfide → Sulfoxide/Sulfone | 5-20 mA, DMF or MeOH, 10h | S(-II) → S(0) or S(+IV) | Controllable by current | 5-20× |

| Water Radical Cation (microdroplets) | Aromatic Sulfone → Sulfonic Acid | Microdroplets, ambient, no catalyst | S(+IV) → S(+VI) | Complete to sulfonic acid | 1000× (microdroplet effect) |

XLogP3

Dates

Explore Compound Types